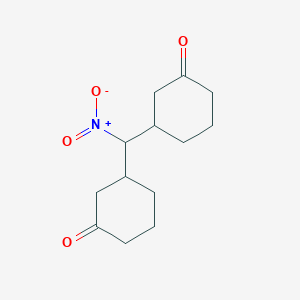
3,3'-(Nitromethylene)di(cyclohexan-1-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-(Nitromethylene)di(cyclohexan-1-one) is an organic compound with the molecular formula C13H19NO4 It is a derivative of cyclohexanone, featuring a nitromethylene group bridging two cyclohexanone rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Nitromethylene)di(cyclohexan-1-one) typically involves the reaction of cyclohexanone with nitromethane under basic conditions. The reaction proceeds via a Henry reaction (nitroaldol reaction), followed by dehydration to form the nitromethylene bridge. Common reagents used in this synthesis include diethylamine as a base catalyst and mesyl chloride for dehydration .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-(Nitromethylene)di(cyclohexan-1-one) can undergo various chemical reactions, including:
Oxidation: The nitromethylene group can be oxidized to form nitro compounds.
Reduction: Reduction of the nitromethylene group can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitromethylene carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the nitromethylene group.
Major Products
Oxidation: Nitro derivatives of cyclohexanone.
Reduction: Amine derivatives of cyclohexanone.
Substitution: Various substituted cyclohexanone derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,3’-(Nitromethylene)di(cyclohexan-1-one) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of 3,3’-(Nitromethylene)di(cyclohexan-1-one) involves its interaction with biological molecules. The nitromethylene group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects. The specific molecular targets and pathways involved depend on the context of its application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3-Dimethylcyclohexanone: A structurally similar compound with two methyl groups instead of the nitromethylene bridge.
Cyclohexanone: The parent compound, lacking the nitromethylene group.
1,3-Cyclohexanedione: Another derivative of cyclohexanone with different functional groups.
Uniqueness
3,3’-(Nitromethylene)di(cyclohexan-1-one) is unique due to the presence of the nitromethylene bridge, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other cyclohexanone derivatives and expands its utility in various research applications .
Eigenschaften
CAS-Nummer |
403477-76-9 |
|---|---|
Molekularformel |
C13H19NO4 |
Molekulargewicht |
253.29 g/mol |
IUPAC-Name |
3-[nitro-(3-oxocyclohexyl)methyl]cyclohexan-1-one |
InChI |
InChI=1S/C13H19NO4/c15-11-5-1-3-9(7-11)13(14(17)18)10-4-2-6-12(16)8-10/h9-10,13H,1-8H2 |
InChI-Schlüssel |
VCNKXIIHTAKDIG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CC(=O)C1)C(C2CCCC(=O)C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


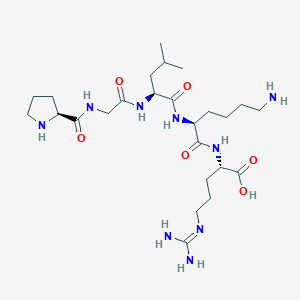
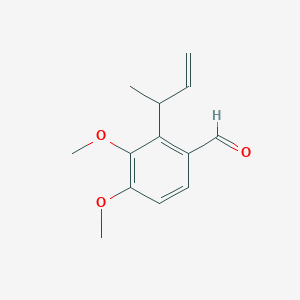
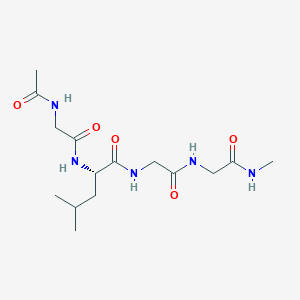
![9H-Cyclopenta[b]quinolin-9-imine, 1,2,3,4-tetrahydro-4-propyl-](/img/structure/B14238242.png)
![[2,2-Dimethyl-3-(oxoacetyl)cyclobutyl]acetic acid](/img/structure/B14238248.png)
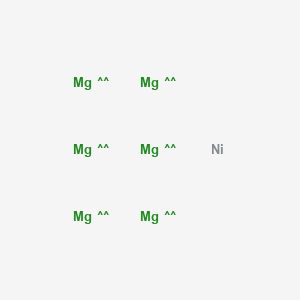
![N-[4-[2-Ethyl-4-(4-fluoro-3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14238253.png)
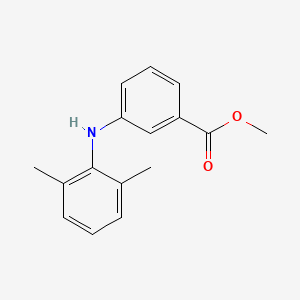
![3,5-Bis{[11-(decylamino)-11-oxoundecyl]oxy}benzoic acid](/img/structure/B14238261.png)
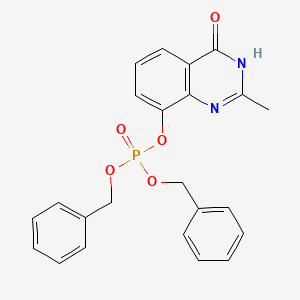
![Benzene, 1-[[(1R)-1-phenyl-2-propenyl]oxy]-4-(trifluoromethyl)-](/img/structure/B14238270.png)


![N-[4-(1-Hydroxy-1-phenylprop-2-yn-1-yl)phenyl]acetamide](/img/structure/B14238284.png)
